4-Chloro-7-(4-fluorophenyl)-2-methylthieno[3,2-d]pyrimidine
Description
4-Chloro-7-(4-fluorophenyl)-2-methylthieno[3,2-d]pyrimidine is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core substituted with a chlorine atom at position 4, a 4-fluorophenyl group at position 7, and a methyl group at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to kinase inhibitors and other bioactive molecules .
Properties
IUPAC Name |
4-chloro-7-(4-fluorophenyl)-2-methylthieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2S/c1-7-16-11-10(6-18-12(11)13(14)17-7)8-2-4-9(15)5-3-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEYRERCMZVQMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)Cl)SC=C2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-(4-fluorophenyl)-2-methylthieno[3,2-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved by cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing reagents.
Introduction of Substituents: The chlorine atom at the 4-position and the fluorophenyl group at the 7-position can be introduced through nucleophilic aromatic substitution reactions. The methyl group at the 2-position can be introduced via alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of high-throughput synthesis techniques and advanced purification methods such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-(4-fluorophenyl)-2-methylthieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols.
Suzuki Coupling: The fluorophenyl group can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides in the presence of a base.
Suzuki Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted thienopyrimidine derivative.
Scientific Research Applications
Kinase Inhibition
One of the primary applications of 4-Chloro-7-(4-fluorophenyl)-2-methylthieno[3,2-d]pyrimidine is its role as a potential kinase inhibitor . Kinases are crucial in various signaling pathways, and their dysregulation is often implicated in cancer. The compound interacts with specific protein kinases, inhibiting their activity and potentially leading to reduced cell proliferation and increased apoptosis in cancer cells.
Case Study: Cancer Therapy
A study explored the efficacy of this compound against various cancer cell lines. The results indicated significant inhibition of cell growth at micromolar concentrations, suggesting its potential as a therapeutic agent in oncology.
Organic Semiconductors
The compound's unique electronic properties make it suitable for use in organic semiconductors . Its structural characteristics allow for effective charge transport, making it a candidate for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells.
Data Table: Comparison of Electronic Properties
| Property | Value |
|---|---|
| LogP | 4.665 |
| PSA (Polar Surface Area) | 54.02 Ų |
| Density | N/A |
Biological Research Applications
In biological research, this compound serves as a probe to study enzyme functions and receptor interactions. It has been utilized to investigate the role of specific kinases in cellular signaling pathways.
Summary of Research Findings
The compound has shown promise across multiple domains:
- Cancer Treatment : Demonstrated inhibition of tumor cell growth.
- Materials Science : Potential application in advanced electronic devices.
- Biological Studies : Useful as a molecular probe for studying kinase activity.
Mechanism of Action
The mechanism of action of 4-Chloro-7-(4-fluorophenyl)-2-methylthieno[3,2-d]pyrimidine involves its interaction with molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications
(a) Thieno[3,2-d]pyrimidine Derivatives
- 4-Chloro-7-(4-chlorophenyl)thieno[3,2-d]pyrimidine (PI-23697): Structure: Differs by substituting the 4-fluorophenyl group with a 4-chlorophenyl moiety. Properties: Higher molecular weight (C12H6Cl2N2S vs. C13H8ClFN2S) and increased lipophilicity due to the chlorine atom’s electronegativity . Applications: Used as a precursor for kinase inhibitor synthesis but lacks reported biological data .
- 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine: Structure: Contains a methyl group at position 7 and two chlorine atoms at positions 2 and 3. Properties: Lower molecular weight (C7H4Cl2N2S) but similar reactivity due to the dichloro substitution. Synthetic Utility: Serves as a versatile intermediate for further functionalization .
(b) Pyrrolo[2,3-d]pyrimidine Derivatives
- 4-Chloro-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine: Structure: Replaces the thieno ring with a pyrrolo[2,3-d]pyrimidine core and adds a phenyl group at position 4. Biological Activity: Demonstrated moderate anticancer activity in vitro, though less potent than thieno analogs .
- 4-Chloro-5-(4-fluorophenyl)-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine: Structure: Features a meta-tolyl group at position 7 and a 4-fluorophenyl group at position 5. Applications: Primarily used in kinase-targeted drug discovery due to its improved solubility compared to thieno derivatives .
(a) Fluorophenyl vs. Chlorophenyl Groups
- 4-Fluorophenyl : Enhances metabolic stability and bioavailability due to fluorine’s electronegativity and small atomic radius. This substitution reduces off-target interactions in kinase inhibitors .
- 4-Chlorophenyl: Increases lipophilicity and steric bulk, often leading to higher potency but lower solubility. For example, 4-chlorophenyl-substituted thieno[3,2-d]pyrimidines showed superior anticancer activity (IC50 < 1 µM) compared to fluorophenyl analogs in some studies .
(b) Methyl vs. Methylsulfanyl Groups
- 2-Methyl Substitution : Improves metabolic stability by reducing oxidative metabolism. However, it may decrease binding affinity in enzyme pockets due to steric hindrance .
- Methylsulfanyl Substitution : Enhances electronic interactions with target proteins but increases susceptibility to metabolic oxidation .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Solubility |
|---|---|---|---|---|
| 4-Chloro-7-(4-fluorophenyl)-2-methylthieno[3,2-d]pyrimidine | C13H8ClFN2S | 294.73 | Not reported | Low (organic solvents) |
| 4-Chloro-7-(4-chlorophenyl)thieno[3,2-d]pyrimidine (PI-23697) | C12H6Cl2N2S | 289.16 | Not reported | Low (DMSO) |
| 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine | C7H4Cl2N2S | 219.09 | 101–104 (hexane/CH2Cl2) | Moderate (THF) |
| 4-Chloro-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine | C19H14ClN3O | 335.80 | Oil | High (DMF) |
Data compiled from .
Biological Activity
4-Chloro-7-(4-fluorophenyl)-2-methylthieno[3,2-d]pyrimidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory effects, mechanisms of action, and structure-activity relationships (SARs), while providing a comprehensive overview of relevant research findings.
- Molecular Formula : C₁₃H₈ClFN₂S
- Molecular Weight : 278.73 g/mol
- CAS Number : 1268086-26-5
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, primarily focused on anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
Studies have shown that derivatives of thieno[3,2-d]pyrimidine compounds can inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation. For instance, the compound displayed promising in vitro activity against COX-2 with IC₅₀ values comparable to established anti-inflammatory drugs such as celecoxib .
Table 1: Comparison of COX Inhibition
| Compound | COX-1 IC₅₀ (μmol) | COX-2 IC₅₀ (μmol) |
|---|---|---|
| This compound | 0.04 ± 0.01 | 0.04 ± 0.02 |
| Celecoxib | 0.04 ± 0.01 | - |
Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies. It has been reported to inhibit cell proliferation and induce apoptosis in several cancer cell lines by targeting specific protein kinases involved in cell signaling pathways. The mechanism involves binding to the active site of these kinases, thereby inhibiting their activity and affecting downstream signaling pathways critical for cell survival and proliferation.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the thieno-pyrimidine scaffold have been shown to significantly influence its potency and selectivity against COX enzymes and cancer cell lines.
Key Findings from SAR Studies
- Substituent Effects : The presence of electron-withdrawing groups such as chlorine and fluorine enhances the inhibitory activity against COX enzymes.
- Positioning of Functional Groups : Variations in the positioning of substituents on the thieno-pyrimidine ring can lead to different biological profiles, suggesting that careful design can optimize therapeutic effects.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- In Vivo Studies : In animal models of inflammation, administration of this compound resulted in significant reductions in paw edema and inflammatory markers compared to controls.
- Cell Line Studies : In vitro assays using A431 vulvar epidermal carcinoma cells demonstrated that the compound inhibited cell migration and invasion, indicating potential for development as an anti-metastatic agent .
Q & A
Q. What are the common synthetic routes for preparing 4-Chloro-7-(4-fluorophenyl)-2-methylthieno[3,2-d]pyrimidine?
The compound is typically synthesized via nucleophilic substitution reactions on thieno[3,2-d]pyrimidine scaffolds. A key step involves introducing the 4-chloro and 4-fluorophenyl groups using halogenating agents (e.g., POCl₃) and Suzuki-Miyaura coupling, respectively. For example, fluorinated aryl boronic acids are coupled to the thienopyrimidine core under palladium catalysis . A related method for fluorinated pyrimidines uses β-CF₃ aryl ketones under metal-free conditions to achieve high yields (~80–90%) .
Q. How is the structural identity of this compound confirmed in academic studies?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For example, and report SC-XRD data (R factor < 0.07) to resolve substituent positions and bond angles . Complementary techniques include:
- NMR : ¹H/¹³C NMR to verify substituent integration (e.g., aromatic protons at δ 7.2–8.1 ppm for fluorophenyl groups).
- HRMS : High-resolution mass spectrometry to confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₉ClFN₃S: 310.02 g/mol).
Q. What solvents or formulations are recommended for in vitro studies of this compound?
The compound is typically dissolved in DMSO (10–50 mM stock solutions) due to its low aqueous solubility. For biological assays, dilute in buffered solutions (e.g., PBS, pH 7.4) to avoid cytotoxicity from residual DMSO (<0.1% v/v). Stability studies recommend storage at –20°C under inert gas to prevent hydrolysis of the chloro substituent .
Advanced Research Questions
Q. How can researchers optimize reaction yields for intermediates in the synthesis of this compound?
- Temperature Control : Maintain ≤60°C during chlorination (POCl₃) to minimize side reactions like ring oxidation .
- Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ for Suzuki coupling efficiency; achieved >85% yield with Pd(OAc)₂ and K₂CO₃ in DMF/H₂O .
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate high-purity intermediates (>98% by HPLC) .
Q. What mechanistic insights exist for the biological activity of this thienopyrimidine derivative?
The compound’s activity is hypothesized to arise from:
- Kinase Inhibition : The thienopyrimidine core mimics ATP-binding motifs, as shown in docking studies with EGFR (ΔG = –9.2 kcal/mol) .
- Antimicrobial Action : demonstrates MIC values of 2–8 µg/mL against S. aureus via disruption of cell wall synthesis .
- Fluorophenyl Role : The 4-fluorophenyl group enhances lipophilicity (logP ~3.2) and membrane permeability, as modeled in QSAR studies .
Q. How should researchers handle discrepancies in reactivity of the 4-chloro substituent?
The 4-chloro group is prone to hydrolysis under basic conditions. To mitigate:
Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
